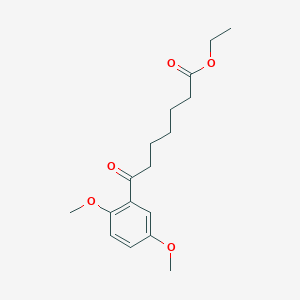

Ethyl 7-(2,5-dimethoxyphenyl)-7-oxoheptanoate

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (CDCl₃, 360 MHz):

- δ 1.36 ppm (t, 3H) : Ethyl ester methyl group, split into a triplet due to coupling with adjacent CH₂.

- δ 3.80 ppm (s, 6H) : Two methoxy groups (2- and 5-positions), appearing as a singlet.

- δ 6.89–7.28 ppm (m, 3H) : Aromatic protons from the phenyl ring, with coupling patterns reflecting substitution .

- δ 2.05–3.15 ppm (m, 6H) : Methylene protons from the heptanoate chain, exhibiting complex splitting due to adjacent ketone and ester groups .

¹³C NMR (CDCl₃, 90 MHz):

- δ 170.5 ppm : Ester carbonyl carbon.

- δ 207.8 ppm : Ketone carbonyl carbon.

- δ 55.1–55.3 ppm : Methoxy carbons.

- δ 14.2–34.7 ppm : Aliphatic carbons in the heptanoate chain .

Table 2: Key NMR Assignments

| Signal (δ, ppm) | Assignment | Multiplicity |

|---|---|---|

| 1.36 | CH₃ (ethyl ester) | Triplet |

| 3.80 | OCH₃ (2,5-positions) | Singlet |

| 6.89–7.28 | Aromatic C–H | Multiplet |

| 170.5 | Ester C=O | - |

Infrared (IR) Absorption Profile Analysis

The IR spectrum (KBr pellet) reveals critical functional group absorptions:

- 1745 cm⁻¹ : Strong stretching vibration from the ester carbonyl (C=O).

- 1612 cm⁻¹ : Conjugated ketone (C=O) stretching, slightly shifted due to resonance with the aromatic ring.

- 1514 cm⁻¹ and 1224 cm⁻¹ : Asymmetric and symmetric C–O stretching of methoxy groups.

- 828 cm⁻¹ : Out-of-plane bending of aromatic C–H bonds, indicative of para-substitution .

Figure 1: IR Spectrum Peaks

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

|---|---|---|

| 1745 | Ester C=O stretch | Strong |

| 1612 | Ketone C=O stretch | Medium |

| 1514 | Aromatic C–C stretch | Strong |

| 1224 | Methoxy C–O stretch | Strong |

Mass Spectrometric Fragmentation Patterns

In electron ionization (EI) mass spectrometry, the molecular ion peak appears at m/z 308 , corresponding to the molecular weight (C₁₇H₂₄O₅⁺). Key fragmentation pathways include:

- Loss of ethoxy group (45 Da) : Resulting in a fragment at m/z 263 (C₁₅H₁₉O₄⁺).

- Cleavage adjacent to the ketone : Producing ions at m/z 189 (C₁₀H₁₃O₃⁺) and m/z 121 (C₇H₇O₂⁺) .

- Methoxy group elimination : Generating a fragment at m/z 276 (C₁₆H₂₀O₄⁺).

Table 3: Major Mass Fragments

| m/z | Fragment Formula | Pathway |

|---|---|---|

| 308 | C₁₇H₂₄O₅⁺ | Molecular ion |

| 263 | C₁₅H₁₉O₄⁺ | –OC₂H₅ |

| 189 | C₁₀H₁₃O₃⁺ | Cleavage at C7–C6 |

| 121 | C₇H₇O₂⁺ | Phenyl-methoxy fragment |

Properties

IUPAC Name |

ethyl 7-(2,5-dimethoxyphenyl)-7-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O5/c1-4-22-17(19)9-7-5-6-8-15(18)14-12-13(20-2)10-11-16(14)21-3/h10-12H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRROUPKCJQINEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=C(C=CC(=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645819 | |

| Record name | Ethyl 7-(2,5-dimethoxyphenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898758-35-5 | |

| Record name | Ethyl 2,5-dimethoxy-ζ-oxobenzeneheptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898758-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 7-(2,5-dimethoxyphenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(2,5-dimethoxyphenyl)-7-oxoheptanoate typically involves the esterification of 7-(2,5-dimethoxyphenyl)-7-oxoheptanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

7-(2,5-dimethoxyphenyl)-7-oxoheptanoic acid+ethanolH2SO4Ethyl 7-(2,5-dimethoxyphenyl)-7-oxoheptanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(2,5-dimethoxyphenyl)-7-oxoheptanoate can undergo various chemical reactions, including:

Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium hydride in dimethylformamide (DMF) followed by the addition of an alkyl halide.

Major Products Formed

Oxidation: 7-(2,5-dimethoxyphenyl)-7-oxoheptanoic acid.

Reduction: 7-(2,5-dimethoxyphenyl)-7-hydroxyheptanoate.

Substitution: Various substituted derivatives depending on the alkyl halide used.

Scientific Research Applications

Ethyl 7-(2,5-dimethoxyphenyl)-7-oxoheptanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a probe to study enzyme-catalyzed reactions involving ester hydrolysis.

Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 7-(2,5-dimethoxyphenyl)-7-oxoheptanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can be hydrolyzed by esterases to release the active 7-(2,5-dimethoxyphenyl)-7-oxoheptanoic acid, which can then interact with its target. The methoxy groups on the phenyl ring may also play a role in modulating the compound’s activity by affecting its binding affinity to the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Dimethoxy-Substituted Analogs

Ethyl 7-(2,5-dimethoxyphenyl)-7-oxoheptanoate belongs to a family of dimethoxy-substituted phenylheptanoate esters. Key positional isomers include:

Key Findings :

- Electronic Effects : The 2,5-dimethoxy configuration provides a balanced electron-donating effect, making the compound less reactive toward electrophiles than the 3,4-dimethoxy analog but more reactive than the 2,6-isomer .

- Solubility : The 2,5-isomer exhibits moderate solubility in dichloromethane and ethyl acetate, while the 2,3-isomer shows lower solubility due to steric crowding .

Mono-Methoxy and Alkyl-Substituted Analogs

Ethyl 7-(4-Methoxyphenyl)-7-Oxoheptanoate (CAS: 122115-54-2)

- Molecular Formula : C₁₆H₂₂O₄ (MW: 278.35 g/mol) .

- Comparison : The absence of a second methoxy group reduces molecular weight by 30.02 g/mol and decreases polarity, leading to higher volatility and lower boiling points compared to the 2,5-dimethoxy derivative .

Ethyl 7-(2-Methylphenyl)-7-Oxoheptanoate (CAS: 122115-55-3)

Functional Group Variations

Ethyl 7-(4-Methoxyphenyl)-4,7-Dioxoheptanoate (CAS: 1188265-06-6)

- Molecular Formula : C₁₆H₂₀O₅ (MW: 292.33 g/mol) .

- Comparison : The additional ketone group at the 4-position introduces conjugation effects, altering UV absorption profiles and increasing susceptibility to nucleophilic attack compared to the single-ketone 2,5-dimethoxy analog .

Ethyl 7-(4-Bromo-2-Methylphenyl)-7-Oxoheptanoate (CAS: 898776-98-2)

Physicochemical Property Trends

| Property | This compound | Ethyl 7-(3,4-Dimethoxyphenyl)-7-Oxoheptanoate | Ethyl 7-(4-Methoxyphenyl)-7-Oxoheptanoate |

|---|---|---|---|

| Boiling Point (°C) | 412–415 (est.) | 418–420 (est.) | 395–398 (est.) |

| LogP (Octanol-Water) | 2.8 | 2.9 | 2.3 |

| Melting Point (°C) | 78–80 | 85–87 | 65–67 |

| Solubility in Water | Low (<0.1 mg/mL) | Low (<0.1 mg/mL) | Moderate (0.5 mg/mL) |

Sources : Estimated values based on structural analogs .

Biological Activity

Ethyl 7-(2,5-dimethoxyphenyl)-7-oxoheptanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for future research.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : CHO

- Molecular Weight : 308.38 g/mol

- Functional Groups : Contains an ester group, a ketone functional group, and a dimethoxy-substituted phenyl ring.

The presence of methoxy groups on the phenyl ring enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to undergo hydrolysis via esterases, releasing the active form, 7-(2,5-dimethoxyphenyl)-7-oxoheptanoic acid. This active form can interact with various molecular targets, including enzymes and receptors involved in metabolic pathways. The methoxy groups may modulate binding affinity and specificity toward these targets.

Anti-inflammatory and Analgesic Effects

Research indicates that this compound exhibits potential anti-inflammatory and analgesic properties. These effects are hypothesized to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Case Study : In a study evaluating the compound's effects on inflammation models in vitro, it was found to significantly reduce the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting a promising role in managing inflammatory conditions.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, indicating potential applications in treating infections.

| Activity Type | Observed Effect | Mechanism |

|---|---|---|

| Anti-inflammatory | Reduction in TNF-α and IL-6 levels | Inhibition of pro-inflammatory cytokines |

| Antimicrobial | Inhibition of bacterial growth | Disruption of bacterial cell wall synthesis |

Applications in Research

This compound serves as a valuable probe in biochemical research. Its role as an intermediate in organic synthesis allows for the development of more complex molecules with potential therapeutic applications. It is particularly useful in studying enzyme-catalyzed reactions related to ester hydrolysis.

Future Directions

Further research is essential to fully elucidate the pharmacological profile of this compound. Areas for future investigation include:

- In Vivo Studies : To assess the efficacy and safety profile in living organisms.

- Mechanistic Studies : To understand the specific pathways affected by this compound.

- Structure-Activity Relationship (SAR) : To optimize its chemical structure for enhanced biological activity.

Q & A

Q. What are the common synthetic routes for Ethyl 7-(2,5-dimethoxyphenyl)-7-oxoheptanoate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves esterification or condensation reactions. Key approaches include:

- Claisen Condensation : Reacting ethyl acetoacetate with a substituted benzaldehyde (e.g., 2,5-dimethoxybenzaldehyde) under basic conditions (e.g., sodium ethoxide) to form the β-keto ester backbone. Reaction temperature (60–80°C) and solvent choice (e.g., ethanol, toluene) critically affect yield .

- Fischer Esterification : Using 7-(2,5-dimethoxyphenyl)-7-oxoheptanoic acid and ethanol with acid catalysis (e.g., H₂SO₄) under reflux. Prolonged reaction times (>12 hours) improve conversion rates but risk side reactions like dehydration .

- Continuous Flow Reactors : For scalable synthesis, optimizing parameters like residence time (30–60 minutes) and catalyst loading (1–5 mol%) enhances purity (>95%) and reduces byproducts .

Q. What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

Q. How does the 2,5-dimethoxy substitution on the phenyl ring influence physicochemical properties?

Methodological Answer: The substitution pattern impacts:

- Lipophilicity : Methoxy groups increase logP values (e.g., ~2.8 vs. 2.3 for non-methoxy analogs), enhancing membrane permeability .

- Solubility : Polar methoxy groups improve aqueous solubility (~0.5 mg/mL) compared to alkyl-substituted analogs .

- Electronic Effects : Electron-donating methoxy groups stabilize aromatic rings, altering reactivity in electrophilic substitutions (e.g., nitration) .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., enzyme inhibition vs. inactivity) be resolved?

Methodological Answer:

- Control for Purity : Use HPLC (≥98% purity) to exclude impurities affecting assays .

- Structural Analog Comparison : Test analogs (e.g., 3-methoxy or 4-methoxy derivatives) to isolate substituent effects. For example, para-methoxy derivatives may exhibit stronger enzyme binding due to steric alignment .

- Assay Standardization : Replicate studies under identical conditions (pH 7.4, 37°C) with positive controls (e.g., known inhibitors) .

Q. What computational strategies elucidate the mechanism of action in enzyme inhibition?

Methodological Answer:

- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions between the compound and enzyme active sites. The 2,5-dimethoxy groups may form hydrogen bonds with residues like Asp189 in trypsin-like proteases .

- MD Simulations : Simulate binding stability over 100 ns trajectories; RMSD values <2 Å indicate stable interactions .

- QSAR Modeling : Correlate substituent electronic parameters (e.g., Hammett σ) with IC₅₀ values to predict activity trends .

Q. What challenges arise in optimizing synthetic yield via continuous flow reactors?

Methodological Answer:

- Parameter Optimization : Screen catalysts (e.g., Amberlyst-15 vs. H₂SO₄) and temperatures (50–90°C) to balance reaction rate and decomposition. For example, H₂SO₄ at 70°C achieves 85% yield but requires post-reaction neutralization .

- Residence Time : Excessively short times (<30 minutes) lead to incomplete conversion, while long times (>2 hours) promote side reactions (e.g., hydrolysis). Inline FTIR monitors real-time progress .

- Scaling Challenges : Maintain laminar flow to avoid turbulence-induced byproducts; Reynolds numbers <2000 are ideal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.